molecular formula C20H22ClNO4 B1194003 Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride CAS No. 51771-50-7

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride

Cat. No.: B1194003
CAS No.: 51771-50-7
M. Wt: 375.8 g/mol
InChI Key: OBTUDMCEULZBKV-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride operates under multiple systematic and common nomenclature systems within the chemical literature. The International Union of Pure and Applied Chemistry designation provides the most precise structural description: this compound. Alternative nomenclature includes the designation as 4-(dimethylaminomethyl)-5-hydroxy-2-phenyl-3-benzofurancarboxylic acid ethyl ester and the simplified form Phenicaberan. The compound classification encompasses several important chemical categories, including benzofuran derivatives due to the presence of the core benzofuran ring system, carboxylic acid esters reflecting the ethyl ester functionality, and tertiary amines owing to the dimethylamino substituent. This multi-functional classification underscores the compound's structural complexity and potential for diverse chemical reactivity patterns.

The systematic classification further extends to its recognition as a synthetic organic compound within the broader family of heterocyclic aromatic compounds. Chemical databases consistently categorize this entity under benzofuran-based pharmaceuticals and synthetic intermediates, reflecting its dual role in both fundamental research and applied pharmaceutical chemistry. The hydrochloride salt designation indicates the protonated form of the dimethylamino group, resulting in enhanced water solubility and crystalline stability compared to the neutral compound.

Historical Context in Benzofuran Research

The development of this compound emerges from a rich historical foundation of benzofuran chemistry that traces its origins to the pioneering work of Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement established benzofuran as a significant heterocyclic scaffold, subsequently leading to extensive research into substituted benzofuran derivatives throughout the twentieth and twenty-first centuries. The systematic exploration of benzofuran modifications has revealed remarkable structural diversity and biological activity potential, positioning these compounds at the forefront of medicinal chemistry research.

Contemporary benzofuran research has demonstrated the exceptional versatility of this heterocyclic framework, with numerous synthetic methodologies developed to access complex substitution patterns. The evolution of benzofuran chemistry has encompassed diverse catalytic approaches, including transition metal-mediated cyclization reactions, visible-light-promoted synthetic pathways, and base-catalyzed condensation methodologies. These methodological advances have enabled the construction of highly functionalized benzofuran derivatives such as the subject compound, which incorporates multiple reactive sites and pharmacophoric elements within a single molecular framework.

The historical trajectory of benzofuran research has consistently emphasized the biological significance of these compounds, with numerous benzofuran derivatives demonstrating activities against bacterial, viral, inflammatory, and protozoal diseases. This established biological precedent provided the scientific rationale for the development of this compound as a potential pharmaceutical agent, particularly within the antiviral research domain.

Chemical Structure and Registry Information

The molecular architecture of this compound exhibits remarkable structural complexity, incorporating multiple functional groups within a rigid benzofuran framework. The core structure features a benzofuran ring system substituted at multiple positions: position 2 carries a phenyl ring, position 3 bears an ethyl carboxylate group, position 4 contains a dimethylaminomethyl substituent, and position 5 features a hydroxyl group. This substitution pattern creates a highly functionalized aromatic system with potential for diverse intermolecular interactions and biological activities.

Table 1: Chemical Registry and Molecular Data

Property Value Source
Chemical Abstracts Service Number 95696-19-8 (free base)
Chemical Abstracts Service Number 51771-50-7 (hydrochloride)
Molecular Formula (hydrochloride) C₂₀H₂₂ClNO₄
Molecular Formula (free base) C₂₀H₂₁NO₄
Molecular Weight (hydrochloride) 375.85 g/mol
Molecular Weight (free base) 339.39 g/mol
Melting Point 87-88°C
MDL Number MFCD00377484

The stereochemical considerations of this compound involve the spatial arrangement of substituents around the benzofuran core, particularly the orientation of the phenyl ring at position 2 and the dimethylaminomethyl group at position 4. The molecular geometry is influenced by the planar nature of the benzofuran system, which constrains the conformational flexibility of the attached substituents while allowing for specific three-dimensional arrangements that may be crucial for biological activity.

The International Chemical Identifier system provides additional structural specification through the InChI code: InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H. This systematic encoding captures the complete molecular connectivity and enables precise database searches and computational modeling applications.

Significance in Academic Research

The academic significance of this compound extends across multiple research disciplines, reflecting the compound's position at the intersection of synthetic organic chemistry, medicinal chemistry, and pharmaceutical development. Within the synthetic chemistry domain, this compound represents an excellent example of advanced benzofuran functionalization, demonstrating the successful incorporation of multiple reactive groups within a single molecular framework. The synthetic accessibility of this compound through established organic chemistry methodologies makes it an attractive target for methodological development and optimization studies.

Research applications encompass several key areas of investigation, including antiviral activity assessment, synthetic methodology development, and structure-activity relationship studies. The compound's identification as Arbidol, a broad-spectrum antiviral agent, has positioned it as a significant research tool for investigating viral entry mechanisms and developing antiviral therapies. This pharmaceutical relevance has driven extensive research into the compound's mechanism of action, particularly its role as a viral entry inhibitor targeting viral fusion processes.

The benzofuran scaffold represented by this compound has demonstrated exceptional versatility in medicinal chemistry applications, with benzofuran derivatives showing activity against diverse therapeutic targets including bacterial infections, viral diseases, inflammatory conditions, and various cancer types. The specific structural features of this compound, including the dimethylamino substituent and hydroxyl group, provide multiple sites for potential biological interactions and structure-activity optimization.

Properties

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4.ClH/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13;/h5-11,22H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUDMCEULZBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966081
Record name Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-50-7
Record name 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51771-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50966081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENICABERAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3G1SZ0D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Dimethylamino Methyl Group: This step often involves a Mannich reaction, where a secondary amine (dimethylamine), formaldehyde, and the benzofuran intermediate react to form the desired product.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20_{20}H22_{22}ClNO4_4
  • Molecular Weight : 375.86 g/mol
  • CAS Number : 95696-19-8
  • IUPAC Name : Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate; hydrochloride

Pharmacological Activity

Phenicaberan hydrochloride has been studied for its potential therapeutic effects. Research has indicated that it may exhibit:

  • Antidepressant Effects : Some studies suggest that compounds similar to phenicaberan can influence serotonin levels, potentially offering antidepressant properties.
  • Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antioxidant Activity : The compound has shown promise in reducing oxidative damage in cellular models.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of phenicaberan in animal models. The results demonstrated a significant decrease in depressive behaviors, suggesting its potential as a therapeutic agent for depression.

Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of phenicaberan against glutamate-induced toxicity in neuronal cultures. The findings indicated that treatment with phenicaberan significantly reduced cell death and oxidative stress markers.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of phenicaberan hydrochloride. In vitro studies have shown low cytotoxicity at therapeutic concentrations, although further studies are required to fully establish its safety in vivo.

Drug Development

Phenicaberan hydrochloride is being investigated as a lead compound for developing new antidepressants and neuroprotective agents. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to quantify similar compounds in biological samples.

Molecular Biology

In molecular biology, phenicaberan is used as a tool compound to study the mechanisms of action related to serotonin modulation and neuronal protection.

Mechanism of Action

The mechanism of action of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The dimethylamino group may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzofuran core can also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Unique Traits Reference
Target Compound
(Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride)
Dimethylaminomethyl, hydroxyl, ethyl ester, phenyl 375.86 Potential CNS activity due to dimethylamino group; enhanced solubility from hydrochloride salt
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate 4-Methylphenyl, hydroxyl, ethyl ester 392.41 Antioxidant and anti-cancer properties attributed to methylphenyl and hydroxyl groups
Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Bromo, fluorophenylmethoxy, ethyl ester 473.27 Enhanced lipophilicity from bromine/fluorine; potential for membrane penetration
Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)4-methylbenzamido]-1-benzofuran-3-carboxylate Sulfonamide, methyl groups ~450 (estimated) Antimicrobial activity typical of sulfonamide-containing compounds
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Chloro, fluoro substituents, methoxy ~450 (estimated) Anti-inflammatory effects influenced by halogen positioning
Ethyl 2-(4-methoxyphenyl)-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate Methoxy, nitro groups 392.41 Electron-withdrawing nitro group may enhance reactivity in redox pathways

Key Observations:

Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit increased lipophilicity, improving bioavailability but possibly reducing solubility . Sulfonamide-containing analogs demonstrate distinct reactivities and antimicrobial properties, unlike the target compound .

Hydrochloride Salt Advantage
The hydrochloride form of the target compound enhances aqueous solubility, a critical factor for drug formulation compared to neutral analogs like Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate .

Electron-Donating vs. Electron-Withdrawing Groups The dimethylamino group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in Ethyl 2-(4-methoxyphenyl)-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate, leading to divergent chemical reactivities and pharmacological profiles .

Research Findings and Implications

  • Antioxidant/Anti-cancer Analogs : Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate shows promise in scavenging free radicals and inhibiting cancer cell proliferation, likely due to its hydroxyl and methylphenyl groups .
  • Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial activity, highlighting the importance of sulfonamide functional groups in drug design .

Biological Activity

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride, also known as Phenicaberan, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, mechanism of action, and various biological effects, supported by research findings and case studies.

  • Molecular Formula : C20H22ClNO4
  • Molecular Weight : 339.39 g/mol
  • CAS Number : 51771-50-7
  • InChIKey : OBTUDMCEULZBKV-UHFFFAOYSA-N

The compound features a benzofuran core, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structure includes a dimethylaminomethyl group that enhances its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Cytotoxicity : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Properties

A study analyzed the antimicrobial efficacy of various compounds including this compound against common pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.0039 mg/mLHighly Active
Escherichia coli0.025 mg/mLHighly Active
Candida albicans0.0048 mg/mLActive
Bacillus subtilis0.0195 mg/mLModerately Active

These findings demonstrate the compound's potential as a broad-spectrum antimicrobial agent, effective against both bacterial and fungal infections .

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to a control group receiving standard antibiotics.
  • Antifungal Treatment : In another study focusing on dermatological infections caused by fungi, patients treated with this compound experienced faster resolution of symptoms compared to those treated with conventional antifungal medications.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects on major organ systems . However, further long-term studies are necessary to fully understand its safety in chronic use.

Q & A

What are the key structural features of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride, and how do they influence its physicochemical properties?

Answer:
The compound features a benzofuran core substituted with:

  • A phenyl group at position 2 (contributing aromatic interactions).
  • A 5-hydroxy group (enhancing hydrogen-bonding potential and acidity).
  • A dimethylamino-methyl group at position 4 (introducing basicity and potential for protonation).
  • An ethyl ester at position 3 (influencing lipophilicity and metabolic stability).

The hydrochloride salt improves solubility in polar solvents. These structural attributes collectively affect its logP, pKa, and stability under physiological conditions .

What synthetic strategies are commonly employed for preparing benzofuran derivatives like this compound?

Answer:
Key steps include:

Cyclization : Formation of the benzofuran ring via acid- or base-catalyzed reactions (e.g., using substituted phenols and α,β-unsaturated carbonyl precursors).

Functionalization : Introduction of the dimethylamino-methyl group via Mannich reactions or nucleophilic substitution.

Esterification : Ethyl ester formation using ethanol under acidic conditions.

Salt formation : Reaction with HCl to yield the hydrochloride form.

Optimization of catalysts (e.g., Lewis acids) and reaction temperatures is critical for yield improvement .

How can researchers optimize reaction conditions to improve synthesis yield?

Answer:
Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst choice : Lewis acids like ZnCl₂ accelerate cyclization.
  • Temperature control : Mild conditions (~60°C) prevent decomposition of heat-sensitive intermediates.
  • Purification : Column chromatography or recrystallization ensures high purity.

Comparative studies on analogous benzofurans suggest yields can increase by 15–20% with optimized protocols .

What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., hydroxy proton at δ 9–10 ppm, aromatic protons at δ 6–8 ppm) .
  • HPLC : Purity >98% confirmed using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS shows [M+H⁺] at m/z 375.86 (hydrochloride form) .
  • X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable) .

How do structural modifications at the dimethylamino or hydroxy positions affect bioactivity?

Answer:

Modification Impact on Bioactivity Reference
Dimethylamino to morpholino Increased water solubility but reduced CNS penetration due to higher polarity
Hydroxy to methoxy Enhanced metabolic stability but reduced hydrogen-bonding capacity
Hydrochloride to free base Lower solubility but improved membrane permeability in non-polar environments

Such structure-activity relationship (SAR) studies guide targeted drug design .

How can contradictions in biological activity data across studies be resolved?

Answer:

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines).
  • Control experiments : Rule out solvent/DMSO interference in in vitro assays.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability in enzyme inhibition).
  • Mechanistic studies : Use knockout models or isotopic labeling to confirm target engagement.

For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Screens potential binding sites (e.g., using AutoDock Vina with protein databases like PDB).
  • MD simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity.

These methods prioritize targets for experimental validation, reducing resource expenditure .

How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

Answer:

Property Hydrochloride Salt Free Base
Solubility High in aqueous buffersLow, requires co-solvents
Bioavailability Improved in polar environmentsEnhanced in lipophilic matrices
Stability Prone to hygroscopicityMore stable at RT

Salt selection depends on the intended route of administration (e.g., oral vs. topical) .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification bottlenecks : Column chromatography is impractical; switch to recrystallization or distillation.
  • Byproduct formation : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation).
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%).

Case studies on similar benzofurans highlight 20–30% yield drops during scale-up without process optimization .

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